molecular formula C17H14BrN3O4S B2474540 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 921796-63-6

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2474540
CAS No.: 921796-63-6
M. Wt: 436.28
InChI Key: DJAZZQJULYRVMH-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyridazine ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with a pyridazine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
  • 5-iodo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its combination of a furan ring and a pyridazine ring also provides unique electronic properties that can be exploited in different applications .

Properties

IUPAC Name

5-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZZQJULYRVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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